2,4-Dichloro-5-nitroaniline
Overview
Description
2,4-Dichloro-5-nitroaniline is an organic compound with the molecular formula C6H3Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-nitroaniline can be synthesized through the nitration of 2,4-dichloroaniline. The nitration process involves the reaction of 2,4-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid. This method allows for the simultaneous addition of nitroanilines and a chlorinating agent to the reaction medium, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of appropriate catalysts.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products:
Reduction: 2,4-Dichloro-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,4-Dichloro-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme inhibition and protein-ligand interactions .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,4-Dichloro-5-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its chemical reactivity and applications. Compared to other dichloroanilines, it has distinct properties that make it particularly useful in the synthesis of dyes and pigments .
Properties
IUPAC Name |
2,4-dichloro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHVQKBRBVBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346123 | |
Record name | 2,4-Dichloro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34033-44-8 | |
Record name | 2,4-Dichloro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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